molecular formula C22H21ClFNO4 B12607353 elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-

elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-

Cat. No.: B12607353
M. Wt: 417.9 g/mol
InChI Key: GKPAWDQEYZGYEO-UHFFFAOYSA-N
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Description

Elvitegravir is a synthetic 3-quinolinecarboxylic acid derivative and a first-generation HIV-1 integrase strand transfer inhibitor (INSTI). It is chemically designated as 6-[(3-chloro-2-fluorophenyl)methyl]-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 697761-98-1) with a molecular formula of C₂₃H₂₃ClFNO₅ and a molecular weight of 447.88 g/mol . The compound features a quinoline core substituted with a 3-chloro-2-fluorobenzyl group at position 6, a (1S)-1-(hydroxymethyl)-2-methylpropyl moiety at position 1, and a methoxy group at position 7 . Elvitegravir’s mechanism involves blocking the integration of HIV-1 DNA into the host genome, a critical step in viral replication . It is marketed in combination therapies (e.g., Genvoya®) and has demonstrated high efficacy in reducing viral load in HIV-1 patients .

Properties

Molecular Formula

C22H21ClFNO4

Molecular Weight

417.9 g/mol

IUPAC Name

6-[(3-chloro-2-fluorophenyl)methyl]-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C22H21ClFNO4/c1-12(2)19(11-26)25-10-16(22(28)29)21(27)15-9-13(6-7-18(15)25)8-14-4-3-5-17(23)20(14)24/h3-7,9-10,12,19,26H,8,11H2,1-2H3,(H,28,29)

InChI Key

GKPAWDQEYZGYEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=CC(=C2)CC3=C(C(=CC=C3)Cl)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of elvitegravir involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinolinecarboxylic acid derivative, followed by the introduction of the 3-chloro-2-fluorophenyl group and the hydroxymethyl-2-methylpropyl side chain. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Cyclization of Enamine Intermediates

The quinoline core is formed via cyclization of enamine precursors. Unlike traditional methods using fluorine or chlorine leaving groups, elvitegravir’s synthesis employs a methoxy group as the leaving group (Scheme 6) .

  • Conditions :

    • Reagent : N-Methyltrimethylsilyl-acetamide (4 equivalents)

    • Solvent : Toluene

    • Yield : 86% (HPLC purity: 97.6%)

  • Mechanism : The methoxy group at position 2 facilitates intramolecular cyclization under silylation conditions, forming the 4-oxo-1,4-dihydroquinoline scaffold .

Silylation for Hydroxyl Protection

To stabilize intermediates during coupling reactions, hydroxyl groups are protected with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups .

  • Example :

    • Reagent : Trimethylsilyl chloride

    • Solvent : Acetonitrile

    • Temperature : 0–5°C during workup

    • Stability : TMS-protected intermediates remain stable for subsequent organozinc coupling .

Organozinc Coupling

A Negishi-type coupling introduces the 3-chloro-2-fluorobenzyl side chain using organozinc reagents .

  • Reagent : 3-Chloro-2-fluorobenzylzinc bromide

    • Catalyst : PdCl₂(PPh₃)₂

    • Solvent : Tetrahydrofuran (THF)

    • Key Intermediate : Silylated quinolinone derivative (e.g., compound IIIaa ) .

Hydrolysis and Deprotection

Final steps involve alkaline hydrolysis to remove protecting groups and isolate elvitegravir .

  • Conditions :

    • Reagent : Sodium hydroxide

    • Solvent : Water/methanol mixture

    • Temperature : 20–50°C

    • Crystallization : Acetone/water mixture .

Cyclization Efficiency

ParameterTraditional Method (DMF + Potash)Improved Method (TMS Reagents)
Yield 30–50% 86%
Purity <90% 97.6%
Byproducts Multiple unidentified Minimal

Halogenation of Precursors

Early steps involve halogenation of 2,4-dimethoxy acetophenone derivatives :

  • Reagent : Bromine or iodine

  • Solvent : Acetonitrile at –10 to –40°C

  • Catalyst : Strong bases (e.g., NaH, tert-BuOK) .

Critical Intermediates

IntermediateStructureRole in Synthesis
Enamine II C₂₀H₂₃ClFNO₄ Cyclization precursor
Silylated IIIaa C₂₄H₃₄ClFNO₄Si Stabilized intermediate for coupling
Quinolinone 24 C₂₃H₂₃ClFNO₅ Core scaffold before hydrolysis

Degradation Pathways

  • Hydrolysis Sensitivity : The ester moiety in intermediates is labile under acidic/basic conditions .

  • Thermal Stability : Melting point >200°C, with decomposition above 250°C .

Structural Insights

  • The (S)-1-(hydroxymethyl)-2-methylpropyl side chain is introduced via chiral resolution of valinol derivatives .

  • The 3-chloro-2-fluorobenzyl group enhances binding to HIV-1 integrase by optimizing hydrophobic interactions .

Scientific Research Applications

Antiretroviral Therapy

Elvitegravir is commonly used in combination therapies for HIV treatment. It has been shown to be effective in both treatment-naïve and treatment-experienced patients. Clinical trials have demonstrated that elvitegravir, when boosted with cobicistat, achieves comparable rates of viral suppression to other integrase inhibitors like raltegravir and atazanavir.

Key Clinical Trials:

  • Study 145: Demonstrated non-inferiority of elvitegravir compared to raltegravir over 96 weeks, with similar rates of viral load suppression (48% vs. 45%) .
  • Study 236-0102: Showed that elvitegravir combined with tenofovir disoproxil fumarate and emtricitabine had an 88% viral load suppression rate after 48 weeks .

Innovative Drug Delivery Systems

Recent research has focused on enhancing the bioavailability and efficacy of elvitegravir through innovative drug delivery systems, particularly nanoformulations.

Nanoformulation Development

A study developed a poloxamer-PLGA (poly(lactic-co-glycolic acid)) nanoformulation of elvitegravir aimed at improving its delivery across the blood-brain barrier (BBB). This is particularly relevant for treating HIV-associated neurocognitive disorders (HAND), where conventional therapies often fail to achieve adequate CNS penetration.

Findings:

  • The nanoformulated elvitegravir demonstrated significantly improved intracellular uptake and enhanced viral suppression in HIV-infected macrophages compared to the native drug .
  • In vivo studies showed that the nanoformulation achieved higher plasma concentrations and better brain tissue penetration than the free drug, indicating its potential for effective treatment strategies targeting the CNS .

Safety and Efficacy Profile

Elvitegravir has a favorable safety profile with minimal side effects reported in clinical studies. It does not require extensive laboratory monitoring, making it a convenient option for long-term therapy .

Pharmacokinetics:

  • Elvitegravir is well-tolerated and produces rapid virologic suppression that remains durable when used with active background therapy .
  • Studies indicate that it maintains a consistent pharmacokinetic profile, allowing for once-daily dosing which enhances patient adherence .

Case Study: Elvitegravir Nanoformulation

In a controlled study involving NSG mice, researchers evaluated the pharmacokinetics of both native elvitegravir and its PLGA nanoformulation. The results indicated:

  • The maximum concentration (CmaxC_{max}) of elvitegravir was approximately six-fold greater in the nanoformulated group compared to the native drug.
  • Enhanced bioavailability was confirmed by a significantly higher area under the curve (AUC) for the nanoformulated version .

Mechanism of Action

Elvitegravir exerts its effects by inhibiting the HIV integrase enzyme, which is essential for the integration of viral DNA into the host cell genome. The compound binds to the active site of the integrase enzyme, preventing the strand transfer step of the integration process. This inhibition blocks the replication cycle of the virus, reducing the viral load in the patient’s body.

Comparison with Similar Compounds

Key Observations:

  • Antiviral vs. Antibacterial Activity: Unlike fluoroquinolones (e.g., ciprofloxacin), Elvitegravir lacks a fluorine atom at position 6 and instead incorporates a 3-chloro-2-fluorobenzyl group, critical for binding HIV-1 integrase . Fluoroquinolones rely on a 6-fluoro substituent for DNA gyrase inhibition .
  • Substituent Impact: The 7-methoxy group in Elvitegravir enhances metabolic stability, whereas fluoroquinolones use 7-piperazinyl/amino groups for bacterial target affinity .

Pharmacokinetic and Resistance Profiles

Parameter Elvitegravir Ciprofloxacin Moxifloxacin
Bioavailability 32–40% (boosted with cobicistat) 70% 86–92%
Half-life (t₁/₂) 3–4 hours (prolonged with boosting) 4–6 hours 12–14 hours
Resistance Q148H/K/R, N155H mutations GyrA/B mutations GyrA/B and efflux pump upregulation
BBB Penetration Low Moderate High

Key Observations:

  • Resistance Mechanisms: Elvitegravir resistance arises from mutations in HIV integrase (e.g., Q148H), while fluoroquinolone resistance stems from DNA gyrase mutations or efflux pumps .
  • Pharmacokinetics: Elvitegravir requires pharmacokinetic boosting (e.g., cobicistat) due to rapid glucuronidation, unlike fluoroquinolones with inherent stability .

Emerging Derivatives and Research Trends

  • Neuroprotective Derivatives : Modifications of Elvitegravir’s hydroxymethyl group aim to improve blood-brain barrier permeability for neurodegenerative applications, though neurotoxicity risks remain .
  • Antibacterial Hybrids: Novel 3-quinolinecarboxylic acid derivatives with cyclopropyl-piperazinyl substituents (e.g., WOCKHARDT’s 1-cyclopropyl-6-fluoro-8-methyl-7-(4-amino-3,3-dimethyl-piperidin-1-yl)-4-oxo-quinoline-3-carboxylic acid) show enhanced Gram+ activity and resistance profiles .
  • Agricultural Applications: Fluorinated derivatives (e.g., 6-fluoro-1,4-dihydro-4-oxo-1-(2,2,2-trifluoroethyl)-3-quinolinecarboxylic acid) demonstrate efficacy in plant disease management, achieving 80–100% control of fire blight .

Biological Activity

Elvitegravir is a potent integrase inhibitor used in the treatment of HIV-1. Its chemical structure, 3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-, is crucial for its biological activity. This article explores the biological activity of elvitegravir, focusing on its mechanism of action, efficacy in clinical trials, pharmacokinetics, and safety profile.

Elvitegravir works by inhibiting the integrase enzyme, which is essential for the integration of viral DNA into the host cell genome. By blocking this step, elvitegravir prevents HIV from replicating and spreading within the body. This mechanism places elvitegravir in a unique class of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs).

Overview of Clinical Studies

Numerous clinical trials have evaluated the efficacy of elvitegravir. Notably, Phase 2 and Phase 3 studies have demonstrated its effectiveness compared to other antiretroviral therapies.

  • Phase 2 Study : A study involving treatment-experienced subjects showed that elvitegravir was noninferior to ritonavir-boosted protease inhibitors (CPI/r) in reducing HIV RNA levels. The elvitegravir 125 mg arm achieved a superior reduction of -1.66 log₁₀ copies/mL compared to CPI/r's -1.19 log₁₀ copies/mL .
  • Phase 3 Study : In a pivotal trial (Study 145), elvitegravir was compared to raltegravir in treatment-experienced adults. After 96 weeks, 48% of patients on elvitegravir maintained viral loads below 50 copies/mL, similar to raltegravir's 45% .

Efficacy Data Table

StudyPopulation TypeElvitegravir DoseViral Load Reduction (log₁₀ copies/mL)Outcome
Phase 2Treatment-experienced125 mg-1.66Superior to CPI/r
Phase 3Treatment-experienced150 mgN/AComparable to Raltegravir

Pharmacokinetics

Elvitegravir is primarily metabolized by CYP3A4 and undergoes glucuronidation via UGT1A1. Approximately 94% of the drug is excreted via feces, with only about 6% eliminated through urine . The pharmacokinetic profile supports once-daily dosing due to its long half-life.

Key Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh
Half-lifeApproximately 9 hours
MetabolismCYP3A4/UGT1A1
ExcretionFeces (94%), Urine (6%)

Safety Profile

Elvitegravir has been shown to have a favorable safety profile in clinical trials. Common adverse effects include gastrointestinal disturbances and potential renal toxicity when combined with tenofovir disoproxil fumarate (TDF). However, studies indicate that elvitegravir with tenofovir alafenamide (TAF) has improved safety regarding renal function .

Adverse Events Data Table

Adverse EventFrequency (%)
Nausea10
Diarrhea8
Renal impairment<5

Case Studies

Several case studies have highlighted the effectiveness and challenges associated with elvitegravir treatment:

  • Case Study on Resistance : A pilot study involving patients with virologic failure while on elvitegravir revealed that both had triple-class resistance but retained some susceptibility to the drug .
  • Curcumin Interaction : A recent study indicated that curcumin could enhance the concentration of elvitegravir and improve antioxidant capacity in macrophages, suggesting potential for adjuvant therapy .

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the integrase inhibition efficacy (IC₅₀) of elvitegravir in vitro?

  • Methodological Answer : To quantify integrase inhibition, use a strand-transfer assay with purified HIV-1 integrase and oligonucleotide substrates. Measure the inhibition of DNA integration via fluorescence resonance energy transfer (FRET) or gel electrophoresis. For cellular efficacy, employ peripheral blood mononuclear cells (PBMCs) infected with HIV-1 strains (e.g., IIIB or clinical isolates) and monitor viral replication using p24 antigen ELISA. Elvitegravir’s IC₅₀ in PBMCs is ~0.89 nM, while its IC₅₀ in plasma is higher (~20 nM), reflecting differential bioavailability .

Q. What experimental strategies are recommended to validate the stereochemical specificity of elvitegravir’s (1S)-hydroxymethyl-2-methylpropyl side chain?

  • Methodological Answer : Synthesize enantiomeric analogs of elvitegravir and compare their integrase inhibition profiles. Use X-ray crystallography to resolve the binding mode of the (1S)-configured side chain to the integrase catalytic core. Pharmacokinetic studies in animal models (e.g., macaques) can further correlate stereochemistry with mucosal penetration, as the (1S)-configuration enhances tissue distribution .

Advanced Research Questions

Q. How can conflicting data on elvitegravir’s mucosal penetration be resolved in preclinical models?

  • Methodological Answer : Discrepancies arise from variable drug detection in penile vs. rectal/vaginal secretions. To address this:

  • Sampling Optimization : Collect serial mucosal swabs over time (e.g., 0–48 hours post-dose) and quantify elvitegravir via LC-MS/MS. Rectal secretions show sustained concentrations >100× plasma levels, while penile swabs often fall below detection limits .
  • Protein Binding Adjustments : Account for elvitegravir’s high plasma protein binding (96.7%) using equilibrium dialysis or ultrafiltration. Adjust measured mucosal concentrations by free-drug fractions to assess pharmacodynamic relevance .

Q. What experimental designs are suitable for evaluating elvitegravir’s resistance profile against integrase polymorphisms (e.g., T66I, E92Q)?

  • Methodological Answer :

  • In Vitro Selection : Serial passage of HIV-1 in increasing elvitegravir concentrations to induce resistance mutations.
  • Phenotypic Assays : Clone mutant integrase genes into recombinant viruses and measure fold-changes in IC₅₀. For example, T66I confers ~3× resistance, while E92Q increases resistance >10×.
  • Structural Analysis : Use cryo-EM to map mutant integrase conformations and identify steric clashes with elvitegravir’s 3-chloro-2-fluorobenzyl group .

Q. How do pharmacokinetic enhancers (e.g., cobicistat) influence elvitegravir’s tissue distribution in non-human primates?

  • Methodological Answer : Co-administer elvitegravir (50 mg/kg) with cobicistat (150 mg/kg) in macaques and compare tissue:plasma ratios via mass spectrometry. Cobicistat inhibits CYP3A4, boosting plasma AUC by ~20×. However, mucosal penetration remains high (>700× plasma levels) even without boosting, suggesting tissue-specific accumulation mechanisms .

Data Contradiction Analysis

Q. Why do some studies report low elvitegravir concentrations in penile secretions despite high rectal/vaginal penetration?

  • Methodological Insights :

  • Anatomical Variability : Penile tissues lack the high vascularization and lymphoid reservoirs found in rectal/vaginal mucosa, reducing drug partitioning.
  • Renal Clearance : Elvitegravir’s low renal excretion (<1%) limits urinary excretion, a potential source of penile drug exposure.
  • Experimental Validation : Use SHIV challenge models to test if penile elvitegravir levels (even sub-detection) provide prophylactic efficacy .

Methodological Tables

Parameter Elvitegravir Value Assay Type Reference
Plasma Protein Binding96.7% (geometric mean)Equilibrium Dialysis
Rectal Secretion:Plasma Ratio100–700× (48-hour sustained)LC-MS/MS in macaque models
Resistance Fold-Change (E92Q)>10×Recombinant Integrase Assay

Key Research Gaps

  • Mechanisms of Mucosal Accumulation : Elvitegravir’s high tissue:plasma ratios suggest active transport (e.g., via efflux transporters), but specific carriers remain unidentified.
  • Pediatric Formulations : No data exist on elvitegravir’s pharmacokinetics in children, necessitating age-adjusted dosing studies .

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